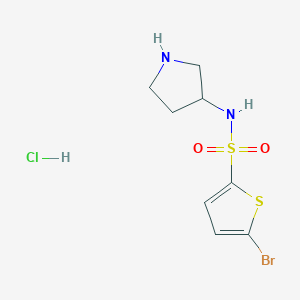
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with pyrrolidine and sulfonamide derivatives .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a voltage-gated sodium channel blocker, it binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby modulating neuronal activity . This mechanism is relevant for its potential use as a local anesthetic or in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride include other thiophene derivatives and sulfonamide-containing compounds. Some examples are:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H12BrClN2O2S2 |
|---|---|
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
5-bromo-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-6-3-4-10-5-6;/h1-2,6,10-11H,3-5H2;1H |
Clave InChI |
QLEPANWCDJKWMI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NS(=O)(=O)C2=CC=C(S2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















